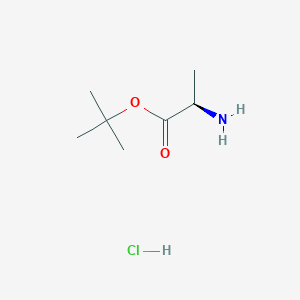

D-Alanine tert-butyl ester hydrochloride

概要

説明

D-Alanine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C7H16ClNO2. It is a derivative of D-alanine, an amino acid, and is commonly used in organic synthesis and peptide chemistry. The compound is typically found as a white to almost white powder or crystalline solid and is soluble in water and various organic solvents .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of D-Alanine tert-butyl ester hydrochloride involves the esterification of D-alanine with tert-butanol in the presence of hydrochloric acid. The reaction typically proceeds as follows:

Esterification: D-alanine reacts with tert-butanol in the presence of a catalyst, such as hydrochloric acid, to form D-alanine tert-butyl ester.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity. The compound is often produced in batch processes and requires careful control of reaction parameters to ensure consistent quality .

化学反応の分析

Types of Reactions: D-Alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-alanine and tert-butanol.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction: Reagents such as sodium borohydride for reduction and various oxidizing agents for oxidation.

Major Products Formed:

Hydrolysis: D-alanine and tert-butanol.

Substitution Reactions: Various substituted derivatives of this compound.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

科学的研究の応用

Peptide Synthesis

D-Alanine tert-butyl ester hydrochloride is primarily utilized as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry to prevent unwanted reactions at specific functional sites during multi-step syntheses.

- Mechanism of Action : The tert-butyl ester group shields the amino group of D-alanine, allowing for selective formation of peptide bonds without interference from the amino group. This protection can be reversed under mild acidic conditions, facilitating further reactions once the desired peptide is formed .

- Case Study : In a study focusing on the synthesis of bioactive peptides, this compound was successfully employed to enhance yield and purity. The use of this protecting group allowed for more efficient coupling reactions, demonstrating its effectiveness in complex peptide synthesis .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various drugs.

- Enhancement of Solubility : The compound improves the solubility and stability of pharmaceuticals, making it easier to formulate effective medications. Its role as a building block helps in the design of drug candidates with better bioavailability .

- Example : Research has shown that incorporating this compound into formulations can enhance the therapeutic efficacy of antibiotics and antiviral agents by improving their pharmacokinetic profiles .

Biochemical Studies

This compound is also employed in biochemical research to investigate amino acid behavior and enzyme interactions.

- Enzyme-Substrate Interactions : The compound aids in studying the interaction between enzymes and substrates, providing insights into metabolic pathways. It allows researchers to explore how modifications to amino acids can affect enzymatic activity .

- Research Findings : A study highlighted its use in examining the role of D-alanine in bacterial cell wall synthesis, where it was found to influence enzyme activity significantly, thus contributing to our understanding of antibiotic resistance mechanisms .

Chiral Ionic Liquids

Recent advancements have led to the development of chiral ionic liquids derived from this compound.

- Synthesis and Characterization : Researchers synthesized chiral ionic liquids using anion metathesis reactions involving this compound. These ionic liquids exhibited high thermal stability and enantiomeric recognition capabilities, making them suitable for applications in asymmetric synthesis and chiral separations .

- Application Example : The chiral ionic liquids demonstrated potential as solvents and chiral selectors in various analytical techniques, including nuclear magnetic resonance spectroscopy, which is crucial for determining enantiomeric compositions in pharmaceutical compounds .

Industrial Applications

Beyond research and pharmaceuticals, this compound finds applications in various industrial sectors.

- Cosmetic Industry : The compound is incorporated into cosmetic formulations due to its ability to enhance skin hydration and texture, offering benefits such as improved moisture retention and product stability .

- Food Industry : It is explored as a flavoring agent or preservative, contributing to food safety while enhancing product quality .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amino groups during peptide bond formation. |

| Pharmaceutical Formulations | Enhances solubility and stability of drugs; serves as an intermediate in drug synthesis. |

| Biochemical Studies | Investigates enzyme-substrate interactions; aids in understanding metabolic pathways. |

| Chiral Ionic Liquids | Synthesized from D-Alanine; useful for asymmetric synthesis and chiral separations. |

| Industrial Applications | Utilized in cosmetics for skin benefits; explored as a flavoring agent in food products. |

作用機序

The mechanism of action of D-Alanine tert-butyl ester hydrochloride primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the amino group of D-alanine, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .

類似化合物との比較

L-Alanine tert-butyl ester hydrochloride: Similar in structure but derived from L-alanine.

Beta-Alanine tert-butyl ester hydrochloride: Another ester derivative but with a different amino acid backbone.

Uniqueness: D-Alanine tert-butyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its application in the selective synthesis of peptides. Its properties and reactivity differ from those of its L- and beta- counterparts, making it valuable in specific synthetic and research applications .

生物活性

D-Alanine tert-butyl ester hydrochloride (CAS: 59531-86-1) is a synthetic compound derived from D-alanine, an amino acid that plays a critical role in protein synthesis and various metabolic processes. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a prodrug and in drug delivery systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C7H16ClNO2

- Molecular Weight : 181.66 g/mol

- InChI Key : WIQIWPPQGWGVHD-NUBCRITNSA-N

- Synonyms : D-alanine tert-butyl ester HCl, tert-butyl 2-aminopropanoate hydrochloride

This compound functions primarily as an amino acid prodrug. It is designed to enhance the delivery of active pharmaceutical ingredients (APIs) across biological membranes, particularly the blood-brain barrier (BBB). The compound can be transported by L-type amino acid transporters (LAT1), which are upregulated in various cancer cells, facilitating the uptake of essential amino acids and their derivatives into these cells .

Biological Activity

-

Transport Mechanism :

- LAT1 Interaction : this compound is recognized as a substrate for LAT1, which plays a crucial role in transporting amino acids across cellular membranes. Its ability to mimic natural amino acids allows it to compete effectively with endogenous substrates for transport .

- Non-Stereoselectivity : Research indicates that LAT1 exhibits non-stereoselective behavior towards various amino acid analogs, suggesting that both enantiomers of D-alanine derivatives may be efficiently transported into cells .

-

Antitumor Activity :

- Studies have shown that compounds interacting with LAT1 can enhance the delivery of chemotherapeutic agents into tumor cells. This is particularly relevant in cancers where LAT1 expression correlates with tumor aggressiveness and poor prognosis .

- The use of this compound as a carrier for cytotoxic drugs has been explored, demonstrating its potential to improve drug efficacy by facilitating targeted delivery to cancer cells.

Case Study 1: Drug Delivery System

A study investigated the use of this compound as a prodrug for enhancing the solubility and stability of poorly soluble anticancer agents. The results indicated that conjugation with this compound significantly improved the pharmacokinetic profiles of the drugs tested, leading to increased bioavailability and reduced systemic toxicity.

Case Study 2: Peptide Synthesis

In peptide synthesis applications, this compound has been utilized as a building block for constructing dipeptides and other bioactive compounds. Its role as a protecting group for amine functionalities has been highlighted in various synthetic pathways, allowing for selective reactions without undesired side products .

Toxicological Profile

This compound has been classified under various safety categories due to its potential irritant properties:

- Respiratory Tract Irritation : Category 3

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

These classifications emphasize the need for appropriate handling and safety measures when working with this compound in laboratory settings .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| LAT1 Transport Mechanism | Demonstrated effective transport across BBB; non-stereoselective behavior |

| Antitumor Activity | Enhanced drug delivery efficacy in cancer treatment |

| Peptide Synthesis Applications | Useful as a protecting group; facilitates selective reactions |

| Toxicological Concerns | Classified as irritant; requires safety precautions |

特性

IUPAC Name |

tert-butyl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQIWPPQGWGVHD-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583520 | |

| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59531-86-1 | |

| Record name | D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。